Ulifloxacin

Antimicrobial Susceptibility Urinary Tract Infection MIC Comparison

Ulifloxacin (NM394) exhibits a unique thiazetoquinolone core, demonstrating superior MICs vs E. coli & P. mirabilis over levofloxacin/ciprofloxacin. With an extended 10.6–12.1 hr half-life and active lung transporter-mediated uptake (ELF), it is ideal for UTI assays, pulmonary PK studies, and chiral/enantiomer research where generic fluoroquinolones are invalid substitutes.

Molecular Formula C16H16FN3O3S
Molecular Weight 349.4 g/mol
CAS No. 112984-60-8
Cat. No. B1683389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlifloxacin
CAS112984-60-8
Synonyms6-fluoro-1-methyl-7-(1-piperazinyl)-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid
NM 394
NM-394
NM394
ulifloxacin
Molecular FormulaC16H16FN3O3S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4
InChIInChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)
InChIKeySUXQDLLXIBLQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ulifloxacin (CAS 112984-60-8): A Thiazetoquinolone Active Metabolite for Antimicrobial Research and Development


Ulifloxacin (CAS 112984-60-8, also designated NM394) is the active metabolite of the oral prodrug prulifloxacin, a broad-spectrum fluoroquinolone antibacterial agent characterized by a unique thiazetoquinolone core structure that distinguishes it from other class members [1]. It is derived from the rapid and extensive conversion of prulifloxacin by serum esterases following oral administration, and it exhibits potent in vitro activity against a wide range of Gram-negative and Gram-positive clinical isolates, including Enterobacteriaceae and Pseudomonas aeruginosa [2].

Why Ulifloxacin Cannot Be Substituted by Generic Fluoroquinolones


Procurement of a generic fluoroquinolone as a direct substitute for ulifloxacin is scientifically invalid due to its unique thiazetoquinoline core structure, which incorporates a four-member sulfur-containing ring in the 1,2-position that directly impacts its antibacterial potency and spectrum [1]. This structural feature results in quantifiably lower minimum inhibitory concentrations (MICs) against key pathogens like Escherichia coli and Proteus mirabilis compared to ciprofloxacin and levofloxacin, while also conferring a distinct pharmacokinetic profile characterized by an extended elimination half-life of 10.6–12.1 hours, enabling once-daily dosing [2][3]. Furthermore, its active uptake into the epithelial lining fluid (ELF) of the lung is a specific, transporter-mediated process not shared equally by all class members, underscoring that therapeutic equivalence cannot be assumed [4].

Quantitative Differentiation of Ulifloxacin vs. Ciprofloxacin, Levofloxacin, and Moxifloxacin


Superior Potency Against Community-Acquired Urinary Tract Pathogens

In a head-to-head comparison of 409 clinical isolates, ulifloxacin demonstrated the lowest geometric mean MIC against key uropathogens, showing significantly lower log2(MICs) compared to both levofloxacin and ciprofloxacin [1].

Antimicrobial Susceptibility Urinary Tract Infection MIC Comparison

Enhanced Activity Against Global Gastroenteritis-Causing Pathogens

A global surveillance study of 582 gastroenteritis strains confirmed ulifloxacin's superior potency, with ciprofloxacin being 2- to 4-fold less active against this pathogen panel [1].

Gastroenteritis Traveler's Diarrhea Enterobacteriaceae MIC90

Synergistic Activity Against Resistant Enterobacteriaceae

Ulifloxacin displayed lower MICs than ciprofloxacin and levofloxacin against clinical Enterobacteriaceae isolates, and its combination with piperacillin/tazobactam demonstrated full synergy in 50% of tested strains [1].

Antimicrobial Synergy ESBL AmpC Combination Therapy

Active, Transporter-Mediated Pulmonary Distribution

Ulifloxacin achieves high concentrations in the lung's epithelial lining fluid (ELF) through an active, transporter-mediated uptake process, a mechanism not equally shared by all fluoroquinolones [1].

Pulmonary Pharmacokinetics Drug Distribution Epithelial Lining Fluid Active Uptake

Chiral Differentiation: (S)-Ulifloxacin is 3-10x More Potent than (R)-Ulifloxacin

The antibacterial activity of ulifloxacin is stereospecific, with the (S)-enantiomer exhibiting 3- to 10-fold greater potency in vitro than the (R)-enantiomer [1].

Chiral Pharmacology Optical Isomers Stereoselectivity Antibacterial Activity

Extended Elimination Half-Life Enabling Once-Daily Dosing

Ulifloxacin possesses an extended elimination half-life, which supports once-daily dosing regimens for its prodrug, prulifloxacin [1][2].

Pharmacokinetics Half-Life Dosing Regimen NM394

Optimal Research and Development Applications for Ulifloxacin


Reference Standard for Urinary Tract Infection (UTI) Assay Development

Ulifloxacin's quantifiably lower MICs against E. coli, P. mirabilis, and S. saprophyticus, as demonstrated in direct comparisons with levofloxacin and ciprofloxacin [1], make it an ideal reference compound for developing and validating susceptibility assays for UTI pathogens. Its use allows for the establishment of lower MIC breakpoints, enhancing assay sensitivity for detecting susceptible strains.

Lead Compound for Anti-Resistance Combination Therapy Research

The demonstrated synergistic activity of ulifloxacin with piperacillin/tazobactam against ESBL- and AmpC-producing Enterobacteriaceae [1] positions it as a valuable research tool for investigating novel combination therapies to combat multidrug-resistant Gram-negative infections. Researchers can utilize ulifloxacin to study mechanisms of synergy and design new regimens to overcome β-lactamase-mediated resistance.

Model Substrate for Pulmonary Drug Uptake and Distribution Studies

Ulifloxacin's active, transporter-mediated uptake into the epithelial lining fluid (ELF) of the lung [1] provides a unique model system for studying pulmonary pharmacokinetics. It can be used to investigate the role of specific drug transporters in lung tissue distribution and to benchmark the pulmonary penetration of other investigational compounds, given its distinct, non-passive distribution mechanism.

Chiral Reference for Stereospecific Activity Analysis

The 3-10 fold difference in antibacterial potency between the (S)- and (R)-enantiomers of ulifloxacin [1] establishes it as a crucial reference compound for research in chiral pharmacology and stereoselective drug development. It serves as a clear example of stereospecific activity, making it valuable for studies aimed at isolating or synthesizing enantiomerically pure forms with enhanced efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ulifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.